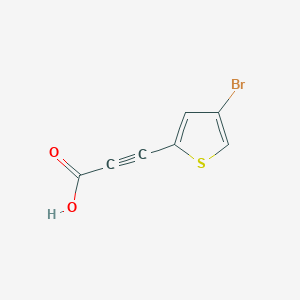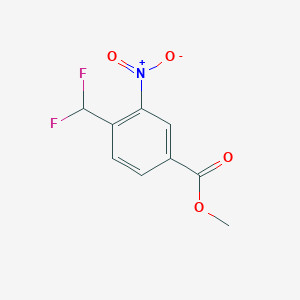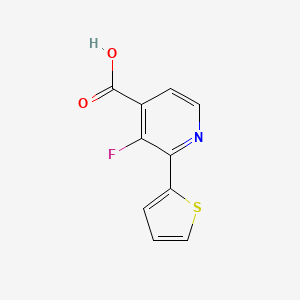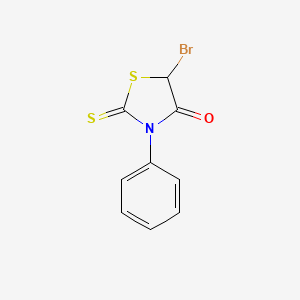
3-(4-Bromothiophen-2-yl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromothiophen-2-yl)propiolic acid is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propiolic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)propiolic acid typically involves the bromination of thiophene followed by coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated thiophene with a propiolic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(4-Bromothiophen-2-yl)propiolic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the acid group.
Solvents: Tetrahydrofuran and dimethylformamide are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while substitution reactions can introduce different functional groups onto the thiophene ring.
科学的研究の応用
3-(4-Bromothiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of materials with specific electronic properties.
作用機序
The mechanism of action of 3-(4-Bromothiophen-2-yl)propiolic acid is primarily related to its ability to participate in various chemical reactions. The bromine atom and the propiolic acid moiety provide reactive sites for substitution and coupling reactions, respectively. These reactions can lead to the formation of new compounds with desired properties.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)propionic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
4-Bromophenylboronic acid: Contains a boronic acid group instead of a propiolic acid group.
Uniqueness
3-(4-Bromothiophen-2-yl)propiolic acid is unique due to the presence of both a brominated thiophene ring and a propiolic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
特性
分子式 |
C7H3BrO2S |
|---|---|
分子量 |
231.07 g/mol |
IUPAC名 |
3-(4-bromothiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H3BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10) |
InChIキー |
YMTOIYVJOGMCIS-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Br)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)




![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)



